molecular formula C20H18N2O2 B11692398 2-(naphthalen-1-yloxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide

2-(naphthalen-1-yloxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide

Katalognummer: B11692398
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: WINGOVUZZAEAHK-RCCKNPSSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Naphthalen-1-yloxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide is an organic compound that features a naphthalene ring, a phenyl group, and an acetohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yloxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves the reaction of naphthalen-1-yloxyacetic acid hydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Naphthalen-1-yloxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yloxyacetic acid derivatives, while reduction could produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Naphthalen-1-yloxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(naphthalen-1-yloxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Naphthalen-1-yloxy)acetohydrazide
  • Methyl 2-(naphthalen-1-yloxy)propanoate
  • 2-(1-Naphthalenyloxy)propanoic acid

Uniqueness

2-(Naphthalen-1-yloxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthalene ring, phenyl group, and acetohydrazide moiety makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C20H18N2O2

Molekulargewicht

318.4 g/mol

IUPAC-Name

2-naphthalen-1-yloxy-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C20H18N2O2/c1-15(16-8-3-2-4-9-16)21-22-20(23)14-24-19-13-7-11-17-10-5-6-12-18(17)19/h2-13H,14H2,1H3,(H,22,23)/b21-15+

InChI-Schlüssel

WINGOVUZZAEAHK-RCCKNPSSSA-N

Isomerische SMILES

C/C(=N\NC(=O)COC1=CC=CC2=CC=CC=C21)/C3=CC=CC=C3

Kanonische SMILES

CC(=NNC(=O)COC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.